tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate
Description
Molecular Structure and Functional Groups
The molecular architecture of this compound reveals a complex arrangement of functional groups that confer unique chemical properties to this compound. The molecule features a characteristic tert-butyl group, which provides steric bulk and influences the compound's overall conformational behavior. The carbamate functionality serves as a central structural element, linking the tert-butyl moiety to a nitrogen-containing chain that terminates in a pyridine ring through a disulfide bridge.
The compound's molecular formula, established as C₁₃H₂₀N₂O₂S₂, indicates the presence of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms. This composition reflects the integration of multiple functional domains within a single molecular framework. The tert-butyl group contributes significantly to the molecule's hydrophobic character, while the carbamate linkage introduces polarity and potential for hydrogen bonding interactions.
The pyridine ring system represents a crucial aromatic component that can participate in coordination chemistry and π-π stacking interactions. The disulfide bond connecting the ethyl chain to the pyridine ring creates a redox-active center that can undergo reversible cleavage and reformation under appropriate chemical conditions. This disulfide linkage is positioned strategically within the molecule to allow for potential intramolecular cyclization reactions following reductive cleavage.
The ethyl chain bridging the nitrogen atom to the disulfide bond provides flexibility to the molecule while maintaining the appropriate spacing for potential cyclization reactions. The methyl group attached to the carbamate nitrogen adds to the compound's lipophilicity and may influence its binding interactions with biological targets.
| Structural Component | Chemical Formula Contribution | Functional Significance |
|---|---|---|
| tert-Butyl group | C₄H₉ | Steric protection, hydrophobicity |
| Carbamate linkage | CO₂ | Polarity, hydrogen bonding |
| Methyl substituent | CH₃ | Lipophilicity modulation |
| Ethyl bridge | C₂H₄ | Molecular flexibility |
| Disulfide bond | S₂ | Redox activity |
| Pyridine ring | C₅H₄N | Aromaticity, coordination potential |
Classification as a Carbamate Derivative with Disulfide Linkage
This compound belongs to the specialized class of carbamate derivatives that incorporate disulfide functionality. Carbamates represent esters or salts of carbamic acid and are characterized by their stability under physiological conditions while remaining susceptible to specific enzymatic or chemical hydrolysis. The incorporation of a disulfide linkage into the carbamate framework creates a dual-responsive system that can respond to both reductive environments and specific chemical triggers.
The compound's classification as a disulfide-containing carbamate places it within a growing category of redox-responsive molecules that have found applications in drug delivery systems and chemical biology tools. The disulfide bond serves as a reduction-sensitive trigger that can facilitate the controlled release of active components under specific cellular conditions. This characteristic makes such compounds particularly valuable in the design of prodrug systems and targeted therapeutic approaches.
The combination of carbamate and disulfide functionalities creates opportunities for sequential chemical transformations. Research has demonstrated that disulfide-containing carbamates can undergo reductive cleavage followed by intramolecular cyclization reactions that result in the release of active molecules. This mechanism has been extensively studied in the context of drug delivery systems where controlled release is paramount.
The pyridine moiety within the disulfide linkage adds another dimension to the compound's classification, as pyridine-containing disulfides have been shown to exhibit unique reactivity patterns compared to aliphatic disulfide systems. The aromatic nitrogen in the pyridine ring can participate in coordination interactions and may influence the redox potential of the disulfide bond.
| Classification Category | Structural Basis | Chemical Behavior |
|---|---|---|
| Carbamate derivative | CO₂N linkage | Hydrolytic stability |
| Disulfide compound | S-S bond | Redox responsiveness |
| Pyridine derivative | Aromatic nitrogen | Coordination capability |
| Redox-active molecule | Disulfide center | Reduction sensitivity |
Historical and Contemporary Research Context
The development of this compound and related compounds emerged from the intersection of several research areas that gained prominence in the late 20th and early 21st centuries. The recognition of disulfide bonds as biologically relevant redox switches led to intensive research into synthetic molecules that could exploit these mechanisms for therapeutic and research applications.
Historical research in disulfide chemistry focused primarily on understanding protein folding and stability, where disulfide bonds play crucial structural roles. However, the translation of these principles to small molecule design opened new avenues for creating stimuli-responsive chemical systems. The development of disulfide-containing linkers for drug delivery applications represents a significant milestone in this field.
Contemporary research has expanded the scope of disulfide-containing carbamates to include applications in mechanochemical release systems. Recent studies have demonstrated that disulfide-centered polymers incorporating carbamate linkers can be activated by ultrasound-induced mechanical forces, leading to controlled release of active compounds. This mechanochemical approach represents a novel paradigm in drug delivery that goes beyond traditional chemical and enzymatic triggers.
The synthesis and characterization of compounds like this compound have been facilitated by advances in synthetic methodologies that allow for precise control over disulfide formation and carbamate installation. Multi-step synthetic routes have been developed that enable the systematic construction of these complex molecular architectures while maintaining high yields and purity.
Current research trends focus on understanding the relationship between linker structure and release kinetics in disulfide-containing systems. Studies have revealed that the nature of the linkage bond significantly influences the rate of compound release following disulfide cleavage. Carbamate linkers generally exhibit slower release kinetics compared to carbonate linkers, providing opportunities for fine-tuning the temporal aspects of drug release.
The application of disulfide-containing carbamates in antibody-drug conjugates represents another active area of contemporary research. These systems leverage the reducing environment within cancer cells to trigger the release of cytotoxic payloads specifically at the target site. The design principles established for these therapeutic applications continue to inform the development of new disulfide-containing molecular tools.
| Research Period | Focus Area | Key Developments |
|---|---|---|
| 1980s-1990s | Protein disulfide chemistry | Understanding biological redox systems |
| 2000s-2010s | Synthetic disulfide linkers | Drug delivery applications |
| 2010s-Present | Mechanochemical systems | Ultrasound-triggered release |
| Current | Structure-activity relationships | Kinetic optimization |
The ongoing research into compounds like this compound continues to reveal new applications and mechanisms. The versatility of these molecular platforms suggests that they will remain important tools in chemical biology and medicinal chemistry for the foreseeable future. As understanding of cellular redox biology deepens, the design of increasingly sophisticated disulfide-containing systems is expected to drive further innovations in this field.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15(4)9-10-18-19-11-7-5-6-8-14-11/h5-8H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNKNZAFGJKWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCSSC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-(pyridin-2-yldisulfanyl)ethylamine Intermediate
Reaction Type: Disulfide formation via thiol oxidation
- Starting Material: 2-mercaptopyridine or 2-thiopyridine derivatives.
- Reagents: Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
- Reaction Conditions: The thiol is converted into a disulfide via oxidation, often facilitated by CBr₄ and PPh₃, which promote the formation of the disulfide bond.
2-mercaptopyridine + CBr₄ + PPh₃ → pyridin-2-yldisulfide + byproducts
- The oxidation of the thiol to disulfide is a critical step, ensuring the formation of the pyridine disulfide linkage.
- This intermediate is then coupled with an ethylene linker to extend the chain.
Step 2: Coupling with Ethylene Linker and Carbamate Formation
Reaction Type: Nucleophilic substitution and carbamate formation
- The disulfide intermediate reacts with an amino-terminated ethylene linker (e.g., 2-aminoethyl derivative).
- The amino group on the linker reacts with a carbamoyl chloride or isocyanate derivative to form the carbamate linkage.
- N,N-Dimethylformamide (DMF) as solvent.
- Carbamoyl chloride or isocyanate (e.g., tert-butyl chloroformate or methyl isocyanate) for carbamate formation.
- Mild base (e.g., triethylamine) to facilitate carbamate formation.
- Controlled temperature to prevent side reactions.
pyridin-2-yldisulfide-ethylamine + tert-butyl chloroformate → carbamate intermediate
Step 3: Methylation and Tert-Butyl Protection
Reaction Type: Methylation and protection
- The amino group is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
- The carbamate nitrogen is protected with tert-butyl groups using tert-butyl chloroformate to enhance stability and bioavailability.
- Methyl iodide (CH₃I) or dimethyl sulfate.
- Tert-butyl chloroformate (Boc-Cl) for tert-butyl protection.
- Anhydrous conditions.
- Mild base (e.g., DIPEA) to facilitate methylation and protection.
Data Summary Table of Preparation Methods
| Step | Reaction Type | Reagents | Solvent | Key Conditions | Purpose |
|---|---|---|---|---|---|
| 1 | Thiol oxidation | CBr₄, PPh₃ | THF | Room temperature | Disulfide formation |
| 2 | Nucleophilic substitution & carbamate formation | Carbamoyl chloride, DMF | - | Mild temperature | Linker extension & carbamate formation |
| 3 | Methylation & tert-butyl protection | CH₃I, Boc-Cl | - | Anhydrous, mild base | Final protection |
Research Findings and Considerations
- Yield Optimization: The use of phase-transfer catalysts and controlled temperature conditions during disulfide formation improves yields.
- Selectivity: Protecting groups such as tert-butyl ensure selectivity during methylation and carbamate formation.
- Purification: Purification typically involves column chromatography and recrystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The disulfide linkage in tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate can undergo oxidation to form sulfoxides or sulfones under strong oxidative conditions.
-
Reduction: : The disulfide bond can be reduced to yield thiol derivatives using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Substitution: : The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted carbamates
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
The compound's structure suggests potential applications in drug development, particularly as a pharmacophore in the design of inhibitors targeting specific biological pathways. For instance, its ability to form disulfide bonds may be exploited in the synthesis of prodrugs or targeted therapies for diseases such as cancer.
Case Study : A study investigated the use of similar disulfide-containing compounds as inhibitors of tumor growth in xenograft models. The results indicated that these compounds could effectively reduce tumor size by interfering with cellular signaling pathways .
2. Antibody Conjugates
Recent research has highlighted the potential of this compound in creating antibody-drug conjugates (ADCs). These conjugates can selectively deliver cytotoxic agents to cancer cells while minimizing systemic toxicity.
Case Study : In a patent application, researchers described ADCs utilizing similar carbamate derivatives to enhance the therapeutic index against various cancers, including renal and prostate cancers . The conjugation strategy employed disulfide linkages that can be cleaved within the tumor microenvironment, releasing the active drug.
Material Science
3. Polymer Chemistry
The compound's unique functional groups allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study : A research project focused on synthesizing polyurethanes using this compound as a chain extender. The resultant polymers exhibited improved elasticity and resistance to thermal degradation compared to conventional polyurethanes .
Biochemical Applications
4. Bioconjugation Techniques
The ability of the compound to form stable linkages with biomolecules makes it an attractive candidate for bioconjugation techniques. This application is particularly relevant in creating biosensors or diagnostic tools.
Case Study : A study demonstrated the successful attachment of this compound to enzymes, enhancing their stability and activity under various conditions. This bioconjugation approach was shown to improve enzyme performance in industrial applications .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Drug Development | Potential use as a pharmacophore for inhibitors targeting cancer pathways |
| Antibody Conjugates | Development of ADCs for targeted cancer therapies | |
| Material Science | Polymer Chemistry | Used as a building block for enhanced polymer properties |
| Biochemical Applications | Bioconjugation Techniques | Attachment to enzymes for improved stability and activity |
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate involves its ability to undergo redox reactions due to the disulfide bond. In biological systems, this bond can be reduced to release thiol-containing compounds, which can then interact with various molecular targets. The pyridine ring can also participate in coordination with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Reactivity
The following table highlights key differences in molecular structure, reactivity, and applications among tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate and analogous compounds:
Structural and Functional Analysis
Disulfide vs. Propargyl Thioether
- Target Compound (Disulfide) : The S-S bond undergoes cleavage under reducing conditions, enabling applications in stimuli-responsive drug delivery .
- Propargyl Thioether (CAS 1698773-22-6) : The alkyne group facilitates click chemistry, allowing efficient conjugation with azides for biopolymer synthesis .
Pyridine vs. Dimethoxypyridine
- Target Compound (Pyridine) : The pyridine ring participates in π-π stacking and metal coordination (e.g., with transition metals like Cu²⁺ or Fe³⁺).
- Dimethoxypyridine Derivative (CAS N/A) : Methoxy groups increase electron density, enhancing solubility and altering coordination behavior compared to unsubstituted pyridine .
Chlorosulfonyl vs. Bromoalkyl
Stability Considerations :
Drug Delivery Systems
The target compound’s disulfide bond is exploited in tumor-targeted therapies, where high glutathione levels in cancer cells trigger payload release . In contrast, bromoalkyl derivatives serve as non-responsive alkylating agents in chemotherapy .
Coordination Chemistry
The pyridine ring in the target compound forms stable complexes with metals, useful in catalysis or imaging agents. Dimethoxypyridine derivatives lack this versatility due to electron-donating methoxy groups .
Biological Activity
tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate (CAS No. 954376-25-1) is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20N2O2S2
- Molecular Weight : 300.44 g/mol
- Structure : The compound features a tert-butyl group, a methyl group, and a pyridinyl disulfide moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the pyridine ring and disulfide linkage may enhance its interaction with biological targets.
- Anti-inflammatory Activity : Compounds with carbamate structures have shown promising anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In silico studies suggest that the binding affinity of such compounds to COX-2 is significant, indicating potential therapeutic uses in treating inflammatory diseases .
- Antimicrobial Properties : The pyridine moiety is known for its role in enhancing antimicrobial activity. Studies suggest that derivatives containing pyridine can disrupt bacterial cell membranes or interfere with metabolic pathways .
- Anticancer Potential : Preliminary studies indicate that similar compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action | Reference |
|---|---|---|---|
| Anti-inflammatory | High | COX-2 inhibition | |
| Antimicrobial | Moderate | Disruption of cell membranes | |
| Anticancer | Promising | Induction of apoptosis |
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various carbamate derivatives using the carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited significant inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
Case Study 2: Antimicrobial Efficacy
Research conducted on pyridine-containing compounds showed enhanced antimicrobial activity against several bacterial strains. The mechanism was attributed to membrane disruption and interference with cellular respiration .
Case Study 3: Anticancer Activity
In vitro studies demonstrated that certain carbamate derivatives could effectively reduce cell viability in various cancer cell lines. Mechanistic studies revealed that these compounds could activate apoptotic pathways, suggesting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. The pyridinyldisulfanyl group may require thiol-disulfide exchange under controlled redox conditions. A study on similar carbamates used EDCI/HOBt as coupling reagents for condensation reactions . Optimizing solvent polarity (e.g., DMF or dichloromethane) and temperature (e.g., 80°C for 12 hours) can enhance yields, as seen in analogous syntheses .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the carbamate backbone and pyridinyldisulfanyl moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O) and disulfide (S-S) bonds. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended. Structural ambiguities (e.g., stereochemistry) can be resolved via X-ray crystallography using programs like SHELXL .
Q. How can researchers purify this compound to achieve >95% purity for biological assays?
- Methodological Answer : Employ flash chromatography with a gradient of ethyl acetate/hexane to remove unreacted starting materials. For stubborn impurities, preparative HPLC using a C18 column with acetonitrile/water (0.1% TFA) is effective. Crystallization from a mixture of dichloromethane and hexane may improve purity, as demonstrated in tert-butyl carbamate derivatives .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, particularly regarding disulfide bond disorder?
- Methodological Answer : The disulfide bond (S-S) may exhibit rotational disorder, complicating refinement. Use SHELXL ’s rigid-bond restraint to model anisotropic displacement parameters. If disorder persists, apply Twin Law matrices (e.g., via WinGX ) to handle twinned crystals. A study on SHELX highlights its robustness in refining small-molecule structures with dynamic bonds .
Q. How can the dynamic behavior of the pyridinyldisulfanyl group be analyzed under physiological conditions?
- Methodological Answer : Perform NMR exchange spectroscopy (EXSY) to monitor disulfide bond lability. For quantitative kinetics, use UV-Vis spectroscopy to track thiol-disulfide equilibria in buffered solutions (pH 7.4). Computational tools like MD simulations (e.g., GROMACS) can model conformational flexibility, as seen in related carbamate studies .
Q. What computational strategies are suitable for studying the compound’s interaction with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding modes with proteins like thioredoxin reductase, a target for disulfide-containing compounds. Validate predictions with MM-PBSA free-energy calculations . For electronic structure analysis, DFT (e.g., Gaussian09) can elucidate charge distribution at the disulfide moiety .
Q. How do researchers reconcile contradictions between synthetic yields and analytical data (e.g., NMR vs. HPLC)?
- Methodological Answer : Cross-validate results using orthogonal techniques. For instance, low NMR purity but high HPLC yield may indicate residual solvents; use TGA-MS to detect volatile impurities. If crystallography data conflicts with NMR (e.g., unexpected tautomers), re-examine crystallization conditions for polymorphism, as noted in SHELX refinement workflows .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Store the compound in argon-sealed vials at -20°C to prevent disulfide bond oxidation. Safety data sheets for similar tert-butyl carbamates recommend avoiding light and moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
